molecular formula C13H15BrN2O2 B014094 N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 142959-59-9

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B014094
CAS No.: 142959-59-9
M. Wt: 311.17 g/mol
InChI Key: FNHLXIXCQDGUCQ-UHFFFAOYSA-N
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Description

Melatonin,2-Bromo, also known as N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles. The addition of a bromine atom at the second position of the indole ring in melatonin enhances its binding affinity and potency as an agonist at melatonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Melatonin,2-Bromo involves the direct bromination of melatonin. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in anhydrous acetic acid at room temperature under a nitrogen atmosphere. The reaction is followed by flash chromatography to purify the product .

Industrial Production Methods: While specific industrial production methods for Melatonin,2-Bromo are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions: Melatonin,2-Bromo can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring.

Scientific Research Applications

Pharmacological Applications

Melatonin Receptor Agonism
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is primarily recognized for its role as a potent agonist at melatonin receptors (MT1 and MT2). Its binding affinity is approximately ten times greater than that of melatonin itself, suggesting enhanced efficacy in regulating physiological processes related to sleep and circadian rhythms.

Sleep Disorders
Due to its melatonin receptor activity, this compound is being investigated for its potential to treat various sleep disorders, including insomnia and circadian rhythm disruptions. Studies indicate that it can effectively mimic melatonin's effects, thereby improving sleep quality and duration in both in vitro and in vivo models.

Antioxidant Properties
In addition to its role as a melatonin agonist, this compound exhibits antioxidant properties. This characteristic could be beneficial in protecting against oxidative stress-related conditions, further expanding its therapeutic potential.

Biochemical Research Applications

Biological Rhythm Modulation
Research has shown that this compound modulates biological rhythms through its interaction with melatonin receptors. It has been utilized in studies examining the mechanisms of circadian regulation and the physiological effects of melatonin derivatives on biological systems .

Chemical Synthesis Studies
The synthesis of this compound involves several key reactions that allow for precise control over the compound's structure. This makes it a valuable reagent in organic synthesis for studying substitution reactions and the development of novel compounds with enhanced biological activity .

Case Study: Sleep Regulation

A study conducted on animal models demonstrated that administration of this compound significantly improved sleep patterns compared to control groups. The results indicated alterations in sleep architecture, with increased total sleep time and reduced wakefulness during the night.

Case Study: Antioxidant Activity

In vitro assays have revealed that this compound exhibits notable antioxidant activity. It was tested against various oxidative stress markers, showing a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests potential applications in neuroprotection and age-related diseases .

Mechanism of Action

Melatonin,2-Bromo exerts its effects by binding to melatonin receptors, primarily melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). These receptors are G protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, mood, and immune function. The binding of Melatonin,2-Bromo to these receptors enhances their activity, leading to increased drowsiness and regulation of circadian rhythms .

Comparison with Similar Compounds

Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .

Biological Activity

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as 2-Bromomelatonin, is a synthetic derivative of melatonin that exhibits significant biological activity, particularly as a melatonin receptor agonist. This compound has garnered attention in pharmacological research due to its potential applications in treating sleep disorders and regulating circadian rhythms.

  • Chemical Formula : C13_{13}H15_{15}BrN2_2O2_2
  • Molecular Weight : 311.17 g/mol
  • CAS Number : 142959-59-9

The synthesis of this compound involves several steps that allow for precise control over the compound's structure and purity. The key reactions typically include bromination of the indole ring followed by acetamide formation, which can be optimized to enhance yield and reduce byproducts.

This compound primarily acts as an agonist at melatonin receptors (MT1 and MT2). Its binding affinity is reported to be significantly higher than that of melatonin itself, suggesting a potent influence on physiological processes regulated by these receptors:

  • Melatonin Receptor Interaction : The compound demonstrates a binding affinity approximately ten times greater than melatonin, indicating its potential efficacy in modulating sleep-wake cycles and other circadian rhythms .

Sleep Regulation

The primary biological activity of this compound is its role in regulating sleep patterns. Research indicates that this compound can effectively mimic the natural hormone melatonin, thereby influencing various physiological functions related to sleep:

  • Circadian Rhythm Modulation : By activating melatonin receptors, this compound helps synchronize biological rhythms, making it a candidate for treating conditions such as insomnia and jet lag.

Antioxidant Properties

In addition to its role as a melatonin agonist, this compound has been shown to exhibit antioxidant properties. This could contribute to its therapeutic potential in protecting against oxidative stress-related conditions .

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Experiments conducted on isolated melatonin receptors revealed that the compound effectively enhances receptor activation, leading to increased downstream signaling associated with sleep regulation .
  • Animal Models : In vivo studies demonstrated that administration of this compound improved sleep quality and duration in animal models, further supporting its potential use in clinical settings for sleep disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole-based compounds:

Compound NameMelatonin Receptor AffinityKey Activity
This compoundHighPotent melatonin receptor agonist
MelatoninModerateNatural hormone for sleep regulation
2-IodomelatoninVery HighStronger agonist than melatonin

The presence of bromine in this compound enhances its activity at melatonin receptors compared to other similar compounds, making it an interesting subject for further pharmacological research .

Q & A

Q. Basic: What are the established synthetic routes for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, and how is purity confirmed?

Methodological Answer:
The compound is typically synthesized via alkylation or condensation reactions. For example, brominated indole derivatives are reacted with haloacetamides in polar aprotic solvents (e.g., DMF) using NaH as a base (35°C, 8h) . Post-reaction, the product is precipitated using ice-water, filtered, and purified via recrystallization (e.g., ethyl acetate/petroleum ether). Purity is confirmed by:

  • 1H/13C-NMR : Assigns protons (e.g., δ 2.05 ppm for acetyl-CH3) and carbons (e.g., 170 ppm for carbonyl).
  • HRMS : Validates molecular weight (C₁₃H₁₅BrN₂O₂, MW 311.17) with <2 ppm error .
  • Melting Point : Consistency with literature values (e.g., 175–185°C) .

Q. Basic: How is the molecular structure of this compound characterized beyond NMR and HRMS?

Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) is used for absolute conformation determination. SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and stereochemistry . Key steps:

  • Crystal growth via slow evaporation (e.g., ethanol/water).
  • Data collection at low temperature (100K) to minimize thermal motion.
  • Refinement with anisotropic displacement parameters for heavy atoms (Br) .

Q. Advanced: How does the bromo substituent at position 2 of the indole ring influence biological activity compared to iodo or chloro analogs?

Methodological Answer:
Halogen substitution alters electronic and steric properties, impacting receptor binding. For example:

  • Bromo : Enhances π-stacking due to moderate electronegativity and van der Waals radius (1.85Å), improving anticancer activity (e.g., Bcl-2/Mcl-1 inhibition) .
  • Iodo : Larger size (2.15Å) may hinder binding in sterically constrained pockets but improves radiolabeling potential .
  • Comparative Assays : IC₅₀ values from kinase inhibition or apoptosis assays (e.g., 10j vs. 10m in ) quantify activity differences .

Q. Advanced: How can in silico tools like MetaSite address metabolic instability in derivatives of this compound?

Methodological Answer:
MetaSite predicts metabolic soft spots by simulating cytochrome P450 interactions:

Input : 3D structure (DFT-optimized) and P450 binding pocket models.

Output : Likely oxidation sites (e.g., indole C-6 or ethylacetamide chain) .

Design Modifications :

  • Introduce electron-deficient groups (e.g., fluorophenyl) to reduce C-H bond lability.
  • Replace metabolically labile methoxy with bulkier alkoxy groups.
  • Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. Advanced: What strategies resolve contradictions in reported biological activity across structural analogs?

Methodological Answer:
Contradictions arise from assay variability or substituent effects. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
  • SAR Analysis : Correlate substituents (e.g., 4-chlorobenzoyl vs. naphthyl in ) with activity trends using multivariate regression .
  • Crystallographic Data : Resolve binding mode discrepancies (e.g., indole vs. benzothiophene cores) via co-crystal structures .

Q. Advanced: How can structural derivatives improve pharmacokinetics without compromising target affinity?

Methodological Answer:
Case Study from :

  • Problem : Rapid microsomal metabolism of the ethylacetamide chain.
  • Solution : Replace phenethyl with fluorophenyl or pyridinyl groups to:
    • Reduce CYP3A4-mediated oxidation.
    • Maintain COX-2 selectivity (IC₅₀ < 10 nM via fluorinated analogs).
  • Validation :
    • In Vitro : Microsomal half-life increased from 5min (parent) to >60min (fluorophenyl).
    • In Vivo : Rat pharmacokinetics showed 3x higher AUC (0–24h) .

Properties

IUPAC Name

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLXIXCQDGUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162239
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142959-59-9
Record name 2-Bromomelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromo succinimide (0.89 g, 5 mmol) was added to a solution of melatonin (1.16 g, 5 mmol) in acetic acid (20 mL). The reaction mixture was stirred under N2 at room temperature for 4 h, then cooled at 0° C., neutralized with a 50% solution of NaOH and extracted with ethyl acetate. The combined organic layers were washed with NaCl solution, dried (Na2SO4) and concentrated. Purification by flash chromatography (silica gel; ethyl acetate/cyclohexane 6:4) and crystallization gave 0.467 g (30% yield) of 4k as white solid, mp 141°-142° C. IR νmax : 3460, 3300, 1650. 1H NMR: 1.99 (s, 3H, COCH3); 2.92(t, 2H, β -CH2), 3.54(q, 2H, α-CH2), 3.86(s, 3H, OCH3), 5.53(br s, 1H, NH), 6.85-7.23(m, 3Harom), 8.15(br s, 1H, NHindole).
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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